pentyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Description
pentyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a pentyl ester group attached to a 2-(2,4-dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylate core
Properties
Molecular Formula |
C20H17Cl2NO4 |
|---|---|
Molecular Weight |
406.3g/mol |
IUPAC Name |
pentyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C20H17Cl2NO4/c1-2-3-4-9-27-20(26)12-5-7-14-15(10-12)19(25)23(18(14)24)17-8-6-13(21)11-16(17)22/h5-8,10-11H,2-4,9H2,1H3 |
InChI Key |
OKDRNHJGWMKCOT-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with phthalic anhydride to form an intermediate, which is then reacted with pentanol in the presence of a catalyst to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
pentyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted isoindoline derivatives.
Scientific Research Applications
pentyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pentyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pentyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate include other isoindoline derivatives such as:
- 2-(2,4-dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- Methyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylate
- Ethyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific ester group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
